molecular formula C20H40 B1258915 1-Heptyl-2-octylcyclopentane

1-Heptyl-2-octylcyclopentane

Cat. No.: B1258915
M. Wt: 280.5 g/mol
InChI Key: UKVVPDHLUHAJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Heptyl-2-octylcyclopentane is a bicyclic hydrocarbon characterized by a cyclopentane ring substituted with a heptyl (-C₇H₁₅) group at position 1 and an octyl (-C₈H₁₇) group at position 2. Its stereochemical configuration varies; for instance, (1S,2S)-1-heptyl-2-octylcyclopentane is known as prostane, a name derived from prostaglandins due to structural analogies with these hormone-like lipids . The compound’s molecular formula is C₂₀H₃₈, with a molar mass of ~278.5 g/mol. As a hydrocarbon, it lacks functional groups, rendering it relatively inert compared to oxygenated cyclopentane derivatives.

Properties

Molecular Formula

C20H40

Molecular Weight

280.5 g/mol

IUPAC Name

1-heptyl-2-octylcyclopentane

InChI

InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3

InChI Key

UKVVPDHLUHAJNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCCC1CCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : The absence of polar groups in 1-heptyl-2-octylcyclopentane results in lower solubility in polar solvents compared to hydroxyl- or ketone-containing analogs .
  • Reactivity : Oxygenated derivatives (e.g., esters, ketones) exhibit higher chemical reactivity, enabling participation in condensation or oxidation reactions, unlike the inert hydrocarbon backbone of 1-heptyl-2-octylcyclopentane .
  • Molecular Weight: Longer alkyl chains in 1-heptyl-2-octylcyclopentane contribute to a higher boiling point (~300–350°C estimated) compared to lighter derivatives like 2-cyclopentylcyclopentanone (BP ~200–220°C) .

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